Bacopaside IV

Description

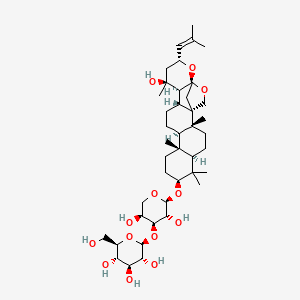

Structure

2D Structure

Properties

Molecular Formula |

C41H66O13 |

|---|---|

Molecular Weight |

767.0 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C41H66O13/c1-20(2)14-21-15-39(7,48)33-22-8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,6)40(22)18-41(33,54-21)50-19-40)52-34-31(47)32(23(43)17-49-34)53-35-30(46)29(45)28(44)24(16-42)51-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31+,32-,33-,34-,35-,37-,38+,39-,40-,41-/m0/s1 |

InChI Key |

YMACEWFCLOFSBZ-ATWREIRWSA-N |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)(C)O)C |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)(C)O)C |

Synonyms |

bacopaside IV |

Origin of Product |

United States |

Foundational & Exploratory

Bacopaside IV: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bacopaside IV is a triterpenoid saponin isolated from Bacopa monnieri, a perennial herb renowned in traditional Ayurvedic medicine for its nootropic and neuroprotective properties.[1][2] As a key bioactive constituent of this plant, this compound, along with other related saponins, is believed to contribute significantly to the plant's therapeutic effects.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is classified as a dammarane-type triterpenoid saponin.[3] Its structure consists of a jujubogenin aglycone moiety glycosidically linked to a sugar chain at the C-3 position.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 3-O-beta-D-glucopyranosyl (1->3)-alpha-L-arabinopyranosyl jujubogenin | [5] |

| Synonym | Rugoside A | [6] |

| CAS Number | 155545-03-2 | [6][7] |

| Molecular Formula | C41H66O13 | [2][6][7] |

| Molecular Weight | 766.95 g/mol | [7][8] |

| Physical Description | Powder | |

| Melting Point | 254°C (for Bacoside A rich extract) | [9] |

| Solubility | Soluble in methanol, ethanol, DMSO | [10] |

| Purity | 95% - >98% | [6] |

Table 2: Spectral Data for this compound

| Spectral Data | Observed Peaks/Signals | References |

| ¹H-NMR (Pyridine-d5) | A comprehensive list of chemical shifts for Bacopasides III, IV, and V has been published. Specific shifts for this compound are part of this dataset. | [5] |

| ¹³C-NMR | Characterized as part of a mixture of bacosides. | [11] |

| Mass Spectrometry | Fragmentation patterns are characteristic of jujubogenin-type saponins, with a distinct m/z of 455 [Aglycone + H-H2O]+. | [12] |

| Infrared (IR) Spectroscopy | Spectra of bacoside-rich fractions show characteristic bands for -OH (around 3365 cm⁻¹), C=O (around 1727 cm⁻¹), C=C (around 1635 cm⁻¹), and C-O (1019-1320 cm⁻¹) stretching. | [9][13] |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its neuroprotective and cognitive-enhancing effects being the most studied. Emerging research also points towards its potential as an anti-inflammatory and anti-cancer agent.

Neuroprotective and Cognitive-Enhancing Effects

The neuroprotective effects of this compound are attributed to its ability to modulate neurotransmitter systems, enhance synaptic transmission, and protect neurons from oxidative stress-induced damage.[2][14]

-

Antioxidant Activity: this compound contributes to the overall antioxidant properties of Bacopa monnieri extracts, which have been shown to scavenge free radicals and upregulate antioxidant enzymes like superoxide dismutase (SOD).[14] This action helps to mitigate oxidative damage in the brain, a key factor in age-related cognitive decline and neurodegenerative diseases.[14]

-

Modulation of Neurotransmitters: Bacosides, including this compound, are known to influence the serotonergic and cholinergic systems, which are crucial for memory and learning.[4][7]

-

Synaptic Plasticity: By modulating signaling pathways involved in synaptic plasticity, such as the CREB pathway, bacosides may help in the repair of damaged neurons and improve neuronal communication.[15][16]

Below is a diagram illustrating the proposed neuroprotective mechanism of action.

Anti-inflammatory Activity

Extracts of Bacopa monnieri containing this compound have demonstrated significant anti-inflammatory properties. The mechanism is believed to involve the inhibition of key inflammatory enzymes and signaling pathways.

-

Inhibition of COX and LOX: Bacoside-containing fractions have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are critical mediators of inflammation.[17] IC50 values for a bacoside fraction against COX-2 and 5-LOX were 1.19 µg/ml and 68 µg/ml, respectively.[17]

-

Downregulation of Pro-inflammatory Cytokines: These extracts can also reduce the release of pro-inflammatory cytokines such as TNF-α.[17]

-

Modulation of NF-κB Pathway: The anti-inflammatory effects are likely mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[15]

The following diagram illustrates the proposed anti-inflammatory mechanism.

Anti-cancer Activity

Recent studies have highlighted the potential of bacosides, including this compound, as anti-cancer agents. The proposed mechanisms involve the induction of cell cycle arrest and apoptosis in cancer cells.

-

Induction of Apoptosis: Bacosides have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer.[18][19] This is often mediated through the activation of caspase-3 and the downregulation of anti-apoptotic proteins like Bcl-2.[19][20]

-

Cell Cycle Arrest: Bacopaside II, a closely related compound, has been demonstrated to cause G2/M phase arrest in colon cancer cells.[18]

Table 3: In Vitro Anti-cancer Activity of Bacosides

| Cell Line | Compound/Extract | IC50 Value | Reference |

| HT-29 (Colon Cancer) | Bacopaside II | ≥20 µM | [18] |

| SW480, SW620, HCT116 (Colon Cancer) | Bacopaside II | ≥15 µM | [18] |

| DU4475 (TNBC) | Bacopaside II | 23.7 µM | [19] |

| MDA-MB-231 (TNBC) | Bacopaside II | 13.5 µM | [19] |

| HCC1143 (TNBC) | Bacopaside II | 20.7 µM | [19] |

The following diagram outlines the proposed apoptotic pathway.

Experimental Protocols

This section provides an overview of the methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

The following is a general workflow for the isolation and purification of bacosides from Bacopa monnieri.

Protocol Steps:

-

Extraction: The dried and powdered plant material is extracted with 80% ethanol using a Soxhlet apparatus or maceration.[21][22]

-

Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[21][22]

-

Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase such as silica gel (100-200 mesh) or HP-20 macroporous resin.[1][21][23]

-

Elution: A gradient elution is performed using a solvent system, for example, increasing concentrations of methanol in ethyl acetate.[1][23]

-

Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Thin Layer Chromatography (HPTLC) to identify those containing this compound.[23]

-

Purification: Fractions containing this compound are pooled and may be subjected to further purification steps like preparative HPLC to obtain the pure compound.

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer (e.g., 0.05 M sodium sulphate, pH 2.3) and acetonitrile in an isocratic or gradient elution. Detection is commonly performed using a UV detector at around 205 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in deuterated solvents like pyridine-d5 to elucidate the chemical structure.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[24][25]

-

Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).[24][25]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[25]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[25]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[25]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a promising natural product with a spectrum of biological activities, particularly in the realm of neuroprotection. Its anti-inflammatory and anti-cancer properties are also emerging as areas of significant research interest. This guide provides a foundational understanding of its chemical nature, biological effects, and the methodologies used for its study. Further research is warranted to fully elucidate its molecular mechanisms of action and to explore its therapeutic potential in various disease models.

References

- 1. jees.in [jees.in]

- 2. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 155545-03-2 | this compound [phytopurify.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. plantarchives.org [plantarchives.org]

- 10. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nuir.lib.nu.ac.th [nuir.lib.nu.ac.th]

- 12. scholars.direct [scholars.direct]

- 13. researchgate.net [researchgate.net]

- 14. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of lipoxygenases and cyclooxygenase-2 enzymes by extracts isolated from Bacopa monniera (L.) Wettst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. stiftung-plantafood.de [stiftung-plantafood.de]

- 19. mdpi.com [mdpi.com]

- 20. A pro-apoptotic 15-kDa protein from Bacopa monnieri activates caspase-3 and downregulates Bcl-2 gene expression in mouse mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]

- 22. Separation and purification method of bacopa monnieri total saponin extract and application of bacopa monnieri total saponin extract in preparation of nervous system drugs - Eureka | Patsnap [eureka.patsnap.com]

- 23. ukaazpublications.com [ukaazpublications.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. scribd.com [scribd.com]

Bacopaside IV: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Bacopaside IV, a key bioactive saponin isolated from the medicinal plant Bacopa monnieri. This document is intended for researchers, scientists, and drug development professionals interested in the neuroprotective and nootropic properties of this compound.

Core Compound Specifications

This compound is a triterpenoid saponin recognized for its potential therapeutic effects, particularly in the context of neurodegenerative diseases.

| Property | Value | Citation(s) |

| CAS Number | 155545-03-2 | [1][2] |

| Molecular Formula | C₄₁H₆₆O₁₃ | [1][2] |

| Molecular Weight | 766.97 g/mol | [2] |

| Synonyms | Rugoside A | [2] |

| Botanical Source | Bacopa monnieri (L.) Wettst. | [2] |

| Compound Type | Triterpenoid Saponin | [2] |

Neuroprotective Mechanisms and Signaling Pathways

This compound, as a constituent of Bacopa monnieri extracts, has been shown to exert its neuroprotective effects through the modulation of several key signaling pathways. These pathways are crucial in cellular responses to oxidative stress, inflammation, and protein aggregation, all of which are implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease.

ATF4/NRF2-Mediated Antioxidant Response

Bacopa monnieri extract, containing this compound, has been observed to activate the transcription factors ATF4 and NRF2. This activation is a critical cellular defense mechanism against oxidative stress. NRF2 is a master regulator of the antioxidant response, inducing the expression of a wide array of cytoprotective genes.

References

The Discovery and Neuropharmacological Potential of Bacopaside IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacopaside IV, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has garnered scientific interest for its potential contribution to the nootropic effects of this traditional Ayurvedic herb. This technical guide provides an in-depth overview of the discovery, history, and chemical properties of this compound. It details the experimental protocols for its isolation and characterization and summarizes the current, albeit limited, understanding of its biological activity. While quantitative bioactivity data for the isolated compound remains scarce, this guide contextualizes its potential role within the broader neuropharmacological effects of Bacopa monnieri extracts, particularly concerning neuronal signaling pathways like the CREB/BDNF system. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of natural product drug discovery and neuropharmacology.

Introduction

Bacopa monnieri (L.) Wettst., commonly known as Brahmi, has a long history of use in traditional Ayurvedic medicine as a memory enhancer and nerve tonic[1][2]. The cognitive benefits of this plant are largely attributed to a class of compounds known as bacosides, which are dammarane-type triterpenoid saponins[1][2]. Among these, this compound is a constituent of the Bacoside B fraction[1]. While much of the research has focused on the synergistic effects of the entire Bacopa monnieri extract or its major fractions like Bacoside A, understanding the specific contribution of individual congeners like this compound is crucial for elucidating the precise mechanisms of action and for the potential development of targeted therapeutics. This guide focuses specifically on the discovery, isolation, and known characteristics of this compound.

Discovery and History

The definitive discovery and structural elucidation of this compound were reported in 2003 by a team of researchers led by Ajit Kumar Chakravarty[3][4][5]. In their seminal paper, "Bacopasides III-V: three new triterpenoid glycosides from Bacopa monniera," published in the Chemical & Pharmaceutical Bulletin, they described the isolation and characterization of three new saponins, including this compound[3][4][5]. This work was a continuation of their efforts to investigate the bioactive glycosidic fraction of Bacopa monnieri[3][4]. The structure of this compound was elucidated primarily through two-dimensional (2D) NMR and other spectral analyses[3][4][5].

Prior to this, various other bacosides and saponins had been isolated from Bacopa monnieri, but the specific identification and characterization of this compound marked a significant step in understanding the chemical diversity of this plant's bioactive constituents.

Chemical Properties and Characterization

This compound is a triterpenoid glycoside with the chemical formula C41H66O13 and a molecular weight of approximately 767 g/mol [6]. Its CAS number is 155545-03-2[6]. The structure of this compound has been established as 3-O-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl jujubogenin[3][5].

Spectroscopic Data

The structural elucidation of this compound by Chakravarty et al. (2003) relied on extensive spectroscopic analysis. The following tables summarize the key 1H and 13C NMR data as reported in their study[3].

Table 1: 1H-NMR Chemical Shifts for this compound in Pyridine-d5 [3]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-3 | 4.02 | dd | 11.5, 4.5 |

| H-1' (Ara) | 4.90 | d | 6.5 |

| H-1'' (Glc) | 5.15 | d | 7.5 |

| ... (other protons) | ... | ... | ... |

Note: This table is a partial representation. For a complete list of assignments, refer to the original publication.

Table 2: 13C-NMR Chemical Shifts for this compound in Pyridine-d5 [3]

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | 88.9 |

| C-1' (Ara) | 107.2 |

| C-2' (Ara) | 76.1 |

| C-3' (Ara) | 84.1 |

| C-4' (Ara) | 69.1 |

| C-5' (Ara) | 66.5 |

| C-1'' (Glc) | 105.9 |

| C-2'' (Glc) | 75.5 |

| C-3'' (Glc) | 78.5 |

| C-4'' (Glc) | 71.7 |

| C-5'' (Glc) | 78.2 |

| C-6'' (Glc) | 62.9 |

| ... (other carbons) | ... |

Note: This table is a partial representation. For a complete list of assignments, refer to the original publication.

Mass Spectrometry Data:

-

High-Resolution FAB-MS (positive ion mode): m/z 767.4601 [M+H]+, 789.4406 [M+Na]+[3]

-

Calculated for C41H67O13: 767.4563[3]

-

Calculated for C41H66O13Na: 789.4383[3]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is adapted from the methodology described by Chakravarty et al. (2003)[3].

Diagram 1: Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered aerial parts of Bacopa monnieri (1.5 kg) are successively extracted with petroleum ether and methanol (MeOH) at room temperature[3].

-

Partitioning: The methanol extract is partitioned between n-butanol (n-BuOH) and water. The n-butanol soluble fraction is collected[3].

-

Fractionation: A portion of the n-butanol soluble fraction (30g) is dissolved in a minimum volume of methanol, adsorbed onto silica gel, and subjected to successive Soxhlet extraction with chloroform (CHCl3), ethyl acetate (EtOAc), acetone (Me2CO), and a chloroform-methanol mixture (4:1)[3].

-

Column Chromatography: The acetone extract (6 g) is subjected to column chromatography over silica gel using a methanol-chloroform gradient (1:19 and 1:9)[3]. The initial elution yields primarily bacopasaponin A and B. Further elution provides a gummy residue containing other saponins[3].

-

Preparative High-Performance Liquid Chromatography (HPLC): A portion of the saponin-containing fraction (0.4 g) is subjected to preparative HPLC on a C18 column with a water-methanol mobile phase (30:70 and 25:75) and UV detection at 217 nm to yield purified this compound (62 mg)[3].

General Analytical Methods

-

Paper Chromatography (PC): Used for the identification of sugar constituents from the acid hydrolysates of the saponins. The solvent system employed is ethyl acetate-pyridine-water (2:1:2)[3].

-

Gas Chromatography (GC): Used for the analysis of alditol acetates derived from the hydrolysates to determine the ratio and absolute configuration of the sugars[3].

-

High-Performance Liquid Chromatography (HPLC): Utilized for both preparative isolation and analytical quantification of bacosides. A typical analytical method employs a C18 column with a mobile phase consisting of an acidic buffer and an organic solvent like acetonitrile[7].

Biological Activity and Mechanism of Action

While the neuroprotective and cognitive-enhancing effects of Bacopa monnieri extracts are well-documented, there is a significant lack of studies on the specific biological activities of isolated this compound. Most research has been conducted on complex extracts or mixtures of bacosides. Therefore, the following sections discuss the known effects of Bacopa monnieri and its major saponin fractions, within which this compound is a constituent.

Quantitative Bioactivity Data

Table 3: In Silico Docking Score of this compound

| Target Protein | Ligand | Docking Score (kcal/mol) | Reference |

| Monoamine Oxidase B (MAO-B) | This compound | -9.5 | [8] |

Further in vitro and in vivo studies using purified this compound are necessary to determine its specific quantitative bioactivity.

Potential Signaling Pathways

The cognitive-enhancing effects of Bacopa monnieri are believed to be mediated through the modulation of several signaling pathways crucial for synaptic plasticity, neuronal survival, and memory formation. While the specific role of this compound in these pathways is yet to be elucidated, it is likely a contributing factor to the observed effects of the whole extract.

One of the key pathways implicated is the cAMP response element-binding protein (CREB) signaling cascade, which plays a central role in long-term memory formation. CREB activation leads to the transcription of genes involved in synaptic plasticity, including brain-derived neurotrophic factor (BDNF) [9][10][11][12][13][14]. Studies have shown that Bacopa monnieri extract can increase the phosphorylation of CREB and the expression of BDNF in the hippocampus[9][15][16][17].

Diagram 2: Hypothesized Signaling Pathway Modulated by Bacopa monnieri Extract

Caption: Hypothesized CREB/BDNF pathway modulation.

This proposed mechanism involves the activation of upstream kinases that phosphorylate CREB, leading to its activation and subsequent binding to cAMP response elements in the promoter regions of target genes like BDNF. The resulting increase in BDNF protein levels is thought to promote neuronal survival, enhance synaptic plasticity, and ultimately contribute to the memory-enhancing effects of Bacopa monnieri. The precise molecular targets of this compound within this pathway remain an important area for future investigation.

Conclusion and Future Directions

This compound is a distinct triterpenoid saponin from Bacopa monnieri, with its discovery and structural elucidation in 2003 marking a key milestone in the phytochemical investigation of this important medicinal plant. While detailed protocols for its isolation and characterization are available, a significant knowledge gap exists regarding its specific quantitative bioactivity and its precise role in modulating neuronal signaling pathways. The majority of research has focused on the effects of the whole plant extract or its major fractions, leaving the individual contributions of compounds like this compound largely unexplored.

Future research should prioritize the in vitro and in vivo evaluation of isolated this compound to:

-

Determine its specific IC50 and EC50 values in relevant neuropharmacological assays (e.g., acetylcholinesterase inhibition, antioxidant capacity, neuroprotection against various insults).

-

Investigate its direct effects on neuronal signaling cascades, such as the CREB/BDNF pathway, to elucidate its specific molecular targets.

-

Conduct pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

A deeper understanding of the individual bioactivities of this compound and other bacosides will be instrumental in developing standardized, efficacious, and safe nootropic agents derived from Bacopa monnieri. This will pave the way for more rational drug design and a more complete understanding of the therapeutic potential of this ancient medicinal herb.

References

- 1. mdpi.com [mdpi.com]

- 2. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Bacopasides III-V: three new triterpenoid glycosides from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. thaiscience.info [thaiscience.info]

- 8. Frontiers | Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study [frontiersin.org]

- 9. KoreaMed Synapse [synapse.koreamed.org]

- 10. jebms.org [jebms.org]

- 11. jebms.org [jebms.org]

- 12. cAMP-response Element-binding Protein (CREB) and NF-κB Transcription Factors Are Activated during Prolonged Hypoxia and Cooperatively Regulate the Induction of Matrix Metalloproteinase MMP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cAMP Response Element-Binding Protein Deficiency Allows for Increased Neurogenesis and a Rapid Onset of Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacopa monnieri supplementation has no effect on serum brain-derived neurotrophic factor levels but beneficially modulates nuclear factor kappa B and cyclic AMP response element-binding protein levels in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. examine.com [examine.com]

Bacopaside IV: A Technical Guide to its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopaside IV is a triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in Ayurvedic medicine for cognitive enhancement. As a constituent of the Bacoside B fraction, this compound is of significant interest to the neuropharmacology community for its potential therapeutic applications in neurodegenerative diseases and cognitive disorders. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in neurons, drawing from available preclinical data. While research specifically isolating this compound is emerging, much of our understanding is derived from studies on Bacopa monnieri extracts (BME) and closely related bacosides. This document aims to consolidate existing knowledge, present quantitative data, detail relevant experimental protocols, and visualize key signaling pathways to facilitate further research and drug development efforts.

Core Mechanisms of Action in Neurons

The neuroprotective and cognitive-enhancing effects of this compound and related bacosides are believed to be multifactorial, involving a combination of antioxidant, anti-inflammatory, anti-amyloid, and neuromodulatory activities.

Antioxidant and Neuroprotective Effects

Oxidative stress is a key pathological feature of neurodegenerative diseases. Bacosides from Bacopa monnieri have demonstrated potent antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[1]

Quantitative Data on Antioxidant Enzyme Activity by Bacopa monnieri Extract

| Enzyme | Activity in Fresh Stem Extract (units/mg protein/min) | Reference |

| Superoxide Dismutase (SOD) | 10.83 ± 0.003 (units/g fresh weight) | [2][3] |

| Catalase (CAT) | 41.03 ± 0.004 | [2][3] |

| Peroxidase (Px) | 2.044 ± 0.003 | [2][3] |

| Ascorbate Oxidase (AO) | 56.15 ± 0.003 | [2][3] |

| Polyphenol Oxidase (PPO) | 57.21 ± 0.003 | [2][3] |

Experimental Protocol: Quantification of Antioxidant Enzyme Activity

This protocol describes a general method for quantifying antioxidant enzyme activity in tissue extracts, as would be applicable for studies involving this compound.

-

Tissue Homogenization: Brain tissue (e.g., hippocampus or cortex) is homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4) on ice.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1000 x g) to remove cellular debris, followed by a high-speed centrifugation (e.g., 10,000 x g) to pellet mitochondria. The resulting supernatant is used for enzymatic assays.

-

Protein Estimation: The total protein concentration in the supernatant is determined using a standard method, such as the Bradford or Lowry assay, to normalize enzyme activity.

-

Enzyme Assays:

-

Superoxide Dismutase (SOD): SOD activity is typically measured by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT).

-

Catalase (CAT): CAT activity is assayed by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.

-

Glutathione Peroxidase (GPx): GPx activity is determined by measuring the rate of oxidation of glutathione (GSH) by H₂O₂ or another organic hydroperoxide, coupled to the oxidation of NADPH by glutathione reductase.

-

-

Data Analysis: Enzyme activities are calculated and expressed as units per milligram of protein.

Modulation of Cholinergic and Monoaminergic Systems

Enhanced cholinergic neurotransmission is a key target for improving memory and cognition. Bacopa monnieri extracts and their constituents have been shown to inhibit acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, thereby increasing its availability in the synapse.[4]

Quantitative Data on Acetylcholinesterase (AChE) Inhibition

| Compound | IC₅₀ (µM) | Reference |

| Bacopaside X | 12.78 | [5] |

| Quercetin | 12.73 | [5] |

| Apigenin | 13.83 | [5] |

| Wogonin | 15.48 | [5] |

| Donepezil (Control) | 0.0204 | [5] |

Note: Data for this compound is not currently available. The data for Bacopaside X, a related compound, is provided for context.

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Tris-HCl buffer (1 M, pH 8.0)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

-

Acetylcholinesterase (AChE) enzyme solution (from electric eel)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

-

Assay Procedure:

-

In a 96-well plate, add Tris-HCl buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate at 30°C for 15 minutes.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction. The yellow color is produced from the reaction of thiocholine with DTNB.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Anti-Amyloidogenic Properties

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Bacosides have been shown to interfere with Aβ aggregation and protect neurons from Aβ-induced toxicity.[6]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

-

Aβ Peptide Preparation: Monomeric Aβ peptide (typically Aβ₁₋₄₂) is prepared by dissolving the lyophilized peptide in a solvent like hexafluoroisopropanol (HFIP) to break down pre-existing aggregates, followed by evaporation of the solvent and resuspension in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Aggregation Assay:

-

Incubate the monomeric Aβ peptide solution in the presence and absence of various concentrations of this compound in a 96-well plate.

-

The plate is incubated at 37°C with continuous shaking to promote fibril formation.

-

-

Thioflavin T (ThT) Fluorescence Measurement:

-

At specified time points, add ThT solution to each well.

-

Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. ThT fluorescence increases significantly upon binding to amyloid fibrils.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Compare the curves for Aβ with and without this compound to determine the inhibitory effect of the compound on Aβ aggregation.

-

Signaling Pathways Modulated by Bacosides

The neuroprotective effects of bacosides are mediated through the modulation of several intracellular signaling pathways. While specific pathways for this compound are still under investigation, studies on Bacopa monnieri extract and other bacosides point to the involvement of the following key pathways.

CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory. Activation of CREB through phosphorylation leads to the transcription of genes involved in synaptic function and neuronal survival. Bacopa monnieri extract has been shown to upregulate the phosphorylation of CREB.

Experimental Protocol: Western Blot Analysis for CREB Phosphorylation

-

Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and treat with various concentrations of this compound for a specified duration.

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB) and total CREB.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-CREB signal to the total CREB signal to determine the relative level of CREB phosphorylation.

-

Diagram: Putative CREB Signaling Pathway Activated by Bacosides

Caption: Putative activation of the CREB signaling pathway by bacosides.

Neurotrophic Factor Signaling

Brain-derived neurotrophic factor (BDNF) is a key regulator of synaptic plasticity and neuronal survival. Bacopa monnieri extract has been shown to increase the expression of BDNF.

Diagram: Experimental Workflow for Measuring BDNF Expression

Caption: Workflow for assessing this compound's effect on BDNF expression.

In Silico Docking Studies

Computational studies provide valuable insights into the potential molecular targets of this compound. In silico docking simulations have predicted the binding affinities of this compound with several key proteins involved in neuronal function and neurodegeneration.

In Silico Binding Affinities of this compound with Neuronal Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Monoamine Oxidase B (MAO-B) | -11.5 | [7] |

| Acetylcholinesterase (AChE) | -10.3 | [7] |

| Beta-secretase 1 (BACE1) | -9.5 | [7] |

| Glutamate [NMDA] Receptor | -9.2 | [7] |

| GABA-A Receptor | -9.0 | [7] |

| Serotonin Transporter (SERT) | -8.9 | [7] |

| Dopamine Transporter (DAT) | -8.2 | [7] |

| Catechol-O-methyltransferase (COMT) | -7.4 | [7] |

Note: These are predicted binding affinities from computational models and require experimental validation.

Conclusion and Future Directions

This compound holds considerable promise as a neuroprotective and cognitive-enhancing agent. The available evidence, largely extrapolated from studies on Bacopa monnieri extracts and related bacosides, suggests a multi-target mechanism of action encompassing antioxidant, anti-inflammatory, anti-amyloid, and neuromodulatory effects. Key signaling pathways, including CREB and BDNF, appear to be central to its mode of action.

However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Isolation and purification of this compound to enable targeted in vitro and in vivo experiments.

-

Quantitative dose-response studies to determine the specific efficacy and potency of this compound on neuronal targets (e.g., IC₅₀ values for enzyme inhibition, EC₅₀ values for receptor modulation).

-

Elucidation of the specific molecular targets and signaling pathways directly modulated by this compound using techniques such as affinity chromatography, mass spectrometry, and comprehensive phosphoproteomics.

-

In vivo studies in relevant animal models of neurodegenerative diseases to assess the therapeutic efficacy, pharmacokinetics, and safety profile of pure this compound.

This technical guide provides a foundation for the ongoing investigation of this compound. By employing the detailed experimental protocols and building upon the current understanding of its mechanism of action, the scientific community can accelerate the development of this promising natural compound into a novel therapeutic for neurological disorders.

References

- 1. impactfactor.org [impactfactor.org]

- 2. antiox.org [antiox.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

Bacopaside IV: A Technical Guide to its Antioxidant Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopaside IV is a key triterpenoid saponin isolated from Bacopa monnieri, a perennial herb integral to traditional Ayurvedic medicine.[1] Renowned for its nootropic properties, recent scientific inquiry has increasingly focused on its neuroprotective and antioxidant capabilities.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a critical factor in the pathogenesis of numerous neurodegenerative disorders.[2][3] this compound, as a principal bioactive constituent of Bacopa monnieri, demonstrates significant antioxidant activity, positioning it as a compound of high interest for therapeutic development.[1]

This technical guide provides an in-depth overview of the assays used to evaluate the antioxidant activity of this compound. It covers detailed experimental protocols for key in vitro and cell-based assays, summarizes quantitative data from relevant studies, and illustrates the core signaling pathways modulated by this compound.

Mechanism of Antioxidant Action & Key Signaling Pathways

The antioxidant effect of this compound and related bacosides is multifaceted, involving both direct and indirect mechanisms:

-

Direct Radical Scavenging: They can directly neutralize free radicals such as the superoxide anion and hydroxyl radicals, breaking oxidative chain reactions.[4]

-

Metal Ion Chelation: By chelating metal ions, they can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.[4]

-

Upregulation of Endogenous Antioxidant Defenses: A crucial mechanism is the potentiation of the cell's own antioxidant enzyme systems.[2][4] This is primarily achieved through the modulation of the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.[5][6][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3][6]

In the presence of oxidative stress or activators like this compound, Keap1 undergoes a conformational change, releasing Nrf2.[7] The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[5][7] This binding initiates the transcription of several critical Phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCLC), which is essential for glutathione synthesis.[5][7][8] Studies have shown that Bacopa monnieri extract can restore the expression of Nrf2, HO-1, and GCLC in models of oxidative stress.[5][9]

In Vitro Antioxidant Activity Assays

These assays are fundamental for determining the direct free radical scavenging and reducing capabilities of a compound.

Quantitative Data Summary: In Vitro Assays

The following table summarizes the radical scavenging activity of Bacopa monnieri extracts, rich in bacosides including this compound, from various studies. The IC50 value represents the concentration of the extract required to inhibit 50% of the radicals.

| Assay | Extract Type | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Source |

| DPPH Scavenging | Methanolic | 456.07 | - | - | [10][11][12] |

| DPPH Scavenging | Hydroethanolic | 270 | Ascorbic Acid | 28 | [13] |

| DPPH Scavenging | Methanolic | 52 | - | - | [4] |

| Hydroxyl Radical Scavenging | Methanolic | 34 | - | - | [4] |

| Nitric Oxide (NO) Scavenging | Methanolic | 21.29 | Ascorbic Acid | 5.47 | [10][11] |

Experimental Protocols

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[13][14]

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Prepare various concentrations of this compound (or extract) in a suitable solvent (e.g., methanol).[15]

-

Reaction: In a 96-well plate or cuvette, mix a volume of the sample solution with the DPPH solution. A typical ratio is 1:1 or 1:2 (e.g., 100 µL sample + 100 µL DPPH).[15]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[15]

-

Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer or microplate reader.

-

Control & Standard: Use a solvent blank (solvent + DPPH) as the control and a known antioxidant like Ascorbic Acid or Quercetin as a positive standard.[15][16]

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the sample concentration.

-

-

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.[17]

-

Methodology:

-

Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18][19]

-

Working Solution: Dilute the stock solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction: Add a small volume of the sample (e.g., 10-50 µL) to a larger volume of the ABTS•+ working solution (e.g., 3 mL).[18][19]

-

Incubation: Incubate for a defined period (e.g., 6 minutes) at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

-

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form. The change in absorbance is proportional to the reducing power of the sample.[14]

-

Methodology:

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.

-

Reaction: Mix a small volume of the sample with a larger volume of the pre-warmed (37°C) FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a short period (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance of the blue-colored product at 593 nm.

-

Standard Curve: A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.

-

Cell-Based and In Vivo Antioxidant Activity

These assays assess the indirect antioxidant effects of this compound by measuring its impact on endogenous antioxidant enzymes and biomarkers of oxidative damage within a biological system.

Quantitative Data Summary: Enzyme Activity & Lipid Peroxidation

Bacopa monnieri extract has been shown to enhance the body's intrinsic antioxidant defenses and protect against cellular damage.

| Assay / Biomarker | Model System | Treatment | Effect | Source |

| Superoxide Dismutase (SOD) | Rat Brain | B. monnieri extract (5-10 mg/kg) | Dose-dependent increase in activity | [2][20] |

| Catalase (CAT) | Rat Brain | B. monnieri extract (5-10 mg/kg) | Dose-dependent increase in activity | [2][20] |

| Glutathione Peroxidase (GPx) | Rat Brain | B. monnieri extract (5-10 mg/kg) | Dose-dependent increase in activity | [2][20] |

| Lipid Peroxidation (MDA) | L132 cells | BME pre-treatment vs. SNP | Significant decrease in MDA levels | [18] |

| Lipid Peroxidation (MDA) | Rat Brain (Alcohol-induced stress) | B. monnieri extract | Significant reduction in MDA levels | [21] |

| Reactive Oxygen Species (ROS) | L132 cells | BME pre-treatment vs. SNP | Significant attenuation of ROS generation | [18] |

Experimental Protocols

-

Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a major secondary product of lipid breakdown. MDA reacts with thiobarbituric acid (TBA) under acidic, high-temperature conditions to form a pink-colored adduct, which is measured spectrophotometrically.[18][21]

-

Methodology:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer (e.g., ice-cold 1.15% KCl).[18]

-

Reaction Mixture: To an aliquot of the lysate/homogenate, add solutions of sodium dodecyl sulfate (SDS), acetic acid (pH 3.5), and thiobarbituric acid (TBA).[18]

-

Incubation: Heat the mixture at 95-100°C for 60-120 minutes to facilitate the reaction.[18]

-

Extraction: After cooling, add a butanol-pyridine mixture to extract the pink MDA-TBA adduct and centrifuge to separate the phases.

-

Measurement: Measure the absorbance of the upper organic layer at 532 nm.[18]

-

Quantification: Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

-

-

Principle: SOD catalyzes the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The assay indirectly measures SOD activity by using a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector that reacts with them (e.g., Nitroblue Tetrazolium, NBT). SOD in the sample competes for the superoxide radicals, thereby inhibiting the detector reaction.[22]

-

Methodology:

-

Sample Preparation: Prepare cell lysates or tissue homogenates.[18]

-

Reaction: In a 96-well plate, add the sample, the detector (e.g., NBT), and the superoxide generating system (e.g., xanthine and xanthine oxidase).

-

Incubation: Incubate at a controlled temperature (e.g., 25°C or 37°C).

-

Measurement: Measure the rate of color change (e.g., formazan formation from NBT) kinetically at a specific wavelength (e.g., 560 nm).

-

Calculation: The percentage of inhibition of the detector reaction is calculated, and one unit of SOD activity is typically defined as the amount of enzyme required to inhibit the reaction by 50%.

-

-

Principle: Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen. The most common method measures the rate of H₂O₂ disappearance by monitoring the decrease in absorbance at 240 nm.[18]

-

Methodology:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in a phosphate buffer.[18]

-

Reaction: Add the sample to a quartz cuvette containing a known concentration of H₂O₂ solution (e.g., 6 mM) in phosphate buffer.

-

Measurement: Immediately begin recording the absorbance at 240 nm over a period of 1-3 minutes.

-

Calculation: The activity is calculated based on the rate of decrease in absorbance, using the molar extinction coefficient of H₂O₂.

-

-

Principle: GPx reduces organic peroxides and H₂O₂ using glutathione (GSH) as a reductant. The most common assay is a coupled reaction where the oxidized glutathione (GSSG) produced is recycled back to GSH by glutathione reductase (GR), a process that consumes NADPH. The rate of NADPH disappearance is monitored at 340 nm and is proportional to GPx activity.[23][24]

-

Methodology:

-

Sample Preparation: Prepare cell lysates or tissue homogenates.[18]

-

Reaction Mixture: Prepare a reaction buffer containing GSH, glutathione reductase, and NADPH.

-

Reaction: Add the sample to the reaction mixture in a cuvette or 96-well plate. Initiate the reaction by adding a substrate for GPx (e.g., tert-butyl hydroperoxide or H₂O₂).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm.[23][24]

-

Calculation: The activity is calculated from the rate of NADPH consumption using its molar extinction coefficient.

-

Conclusion

This compound, a prominent saponin from Bacopa monnieri, exhibits robust antioxidant properties through a combination of direct radical scavenging and, critically, the upregulation of endogenous antioxidant defenses via the Nrf2-Keap1 signaling pathway. The assays detailed in this guide—from straightforward in vitro colorimetric tests like DPPH and ABTS to more complex cell-based enzyme activity measurements—provide a comprehensive toolkit for researchers to quantify and characterize its antioxidant efficacy. The consistent findings of reduced lipid peroxidation and enhanced activity of key enzymes like SOD, CAT, and GPx underscore the therapeutic potential of this compound in mitigating oxidative stress-related pathologies, particularly in the context of neurodegenerative diseases. This guide serves as a foundational resource for professionals engaged in the exploration and development of this promising natural compound.

References

- 1. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]

- 2. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. antiox.org [antiox.org]

- 5. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. turkjps.org [turkjps.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. DPPH and FRAP assays for different extracts of in vitro and in vivo grown plantlets of Bacopa monnieri L. | Semantic Scholar [semanticscholar.org]

- 15. journal.unisza.edu.my [journal.unisza.edu.my]

- 16. jptcp.com [jptcp.com]

- 17. researchgate.net [researchgate.net]

- 18. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antioxidant activity of Bacopa monniera in rat frontal cortex, striatum and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. thepharmajournal.com [thepharmajournal.com]

- 22. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 23. assaygenie.com [assaygenie.com]

- 24. Glutathione Peroxidase Assay Kit, MAK437, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]

The Neuroprotective Potential of Bacopaside IV: An In Vitro Technical Overview

Introduction

Bacopaside IV is a triterpenoid saponin isolated from Bacopa monnieri, a plant renowned in Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties. The neuroprotective effects of Bacopa monnieri extracts are attributed to a synergistic interplay of their constituent bacosides. These compounds are believed to counteract neuronal damage through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities. This guide provides a technical overview of the in vitro methodologies used to assess these neuroprotective effects, summarizes the available quantitative data, and illustrates the key signaling pathways implicated.

Core Mechanisms of Neuroprotection

In vitro studies on Bacopa monnieri extracts and its purified constituents suggest three primary mechanisms of neuroprotection:

-

Reduction of Oxidative Stress: Bacosides have been shown to scavenge free radicals, reduce lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes.

-

Inhibition of Apoptosis: Evidence suggests that bacosides can modulate the expression of key apoptotic proteins, thereby preventing programmed cell death in neuronal cells.

-

Modulation of Signaling Pathways: The neuroprotective effects are mediated through the regulation of critical intracellular signaling cascades, such as the Akt, ERK, and Nrf2 pathways.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from in vitro studies on Bacopa monnieri extracts and related bacosides, which may provide an indication of the potential efficacy of this compound.

Table 1: Effects on Cell Viability and Oxidative Stress Markers

| Compound/Extract | Cell Line | Stressor | Concentration Range | Outcome Measures | Key Findings |

| Bacopa monnieri Extract | SH-SY5Y | H₂O₂ | 10 - 100 µg/mL | Cell Viability (MTT), ROS levels, MDA levels | Dose-dependent increase in cell viability and decrease in ROS and MDA levels. |

| Bacoside A | Rat Brain Homogenate | Cigarette Smoke | 10 mg/kg (in vivo) | SOD, CAT, GPx activity | Significant increase in the activity of antioxidant enzymes.[1] |

| Bacopaside I | Rat Brain (in vivo) | Ischemia | 3, 10, 30 mg/kg | SOD, CAT, GPx activity, MDA levels | Dose-dependent increase in antioxidant enzyme activity and decrease in MDA. |

Table 2: Effects on Apoptosis Markers

| Compound/Extract | Cell Line | Stressor | Concentration Range | Outcome Measures | Key Findings |

| Bacopa monnieri Extract | SH-SY5Y | Oxidized LDL | Not specified | Apoptosis Rate | Reduced the percentage of apoptotic cells. |

| Bacopaside II | Colon Cancer Cells | None | 15 - 30 µM | Caspase-3/7 activity, Annexin V staining | Increased apoptosis in cancer cells, demonstrating modulation of this pathway. |

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to evaluate neuroprotective effects.

Cell Culture and Treatment

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for in vitro neuroprotection studies.

Culture Conditions:

-

Media: Dulbecco's Modified Eagle Medium (DMEM)/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

-

Incubation: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Cells are passaged at 70-80% confluency.

Treatment Protocol:

-

Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (or extract) for a specified duration (e.g., 2-24 hours).

-

Introduce a neurotoxic stressor (e.g., hydrogen peroxide, amyloid-beta) for a further incubation period (e.g., 24 hours).

-

Proceed with specific assays to measure neuroprotection.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Procedure:

-

After treatment, remove the culture medium.

-

Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Procedure:

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

-

After treatment, wash cells with PBS.

-

Incubate cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Wash cells again with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.

Signaling Pathways in Neuroprotection

The neuroprotective effects of bacosides are mediated by complex signaling networks. Below are diagrams of key pathways implicated in these effects.

References

An In-Depth Technical Guide to Bacopaside IV and its Relation to Bacoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bacopaside IV and its intricate relationship with Bacoside B, two prominent triterpenoid saponins derived from the medicinal plant Bacopa monnieri. This document delves into their chemical properties, established neuroprotective mechanisms, and the signaling pathways through which they exert their cognitive-enhancing effects. Detailed experimental protocols for extraction, quantification, and bioactivity assessment are provided to facilitate further research and development. Quantitative data is systematically presented in tabular format for comparative analysis, and key signaling pathways are visualized using Graphviz diagrams to offer a clear and concise understanding of their molecular interactions.

Introduction: Unraveling the Chemistry of this compound and Bacoside B

Bacopa monnieri, a staple in traditional Ayurvedic medicine, is renowned for its nootropic properties, which are largely attributed to a class of saponins known as bacosides. Among these, Bacoside B represents a significant fraction. It is crucial to understand that Bacoside B is not a single compound but rather a mixture of several structurally similar saponins.[1] One of the key constituents of this mixture is This compound .

This compound, along with Bacopaside V, Bacopaside N1, and Bacopaside N2, collectively form the Bacoside B complex.[1] This relationship is fundamental to understanding the bioactivity of Bacoside B, as its overall pharmacological profile is a composite of the individual and potentially synergistic effects of its components.

Chemical Structures

The foundational structure of these bacosides is a triterpenoid aglycone, either jujubogenin or pseudojujubogenin, with distinct glycosidic chains.

Table 1: Chemical Properties of this compound and Bacoside B

| Property | This compound | Bacoside B |

| Molecular Formula | C41H66O13[2] | C41H68O13[3] |

| Molecular Weight | 766.95 g/mol [4] | ~769.0 g/mol [3] |

| CAS Number | 155545-03-2[2] | 11048-52-5[3] |

| General Classification | Triterpenoid Saponin | Mixture of Triterpenoid Saponins |

Neuroprotective Mechanisms and Bioactivity

Both this compound and the broader Bacoside B mixture exhibit a range of neuroprotective effects, contributing to their cognitive-enhancing properties. These mechanisms include acetylcholinesterase inhibition and robust antioxidant activity.

Acetylcholinesterase Inhibition

By inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, bacosides can increase the levels and duration of action of acetylcholine in the synaptic cleft. This cholinergic enhancement is a key mechanism for improving memory and cognitive function.

Table 2: Quantitative Data on Acetylcholinesterase Inhibition

| Compound/Mixture | IC50 Value (µg/mL) | Source |

| Purified Bacoside A | 9.91 | [5] |

| N-hexane fraction | 16.83 (AChE), 7.54 (BuChE) | [6] |

| Ethyl acetate fraction | 11.67 (AChE), 5.21 (BuChE) | [6] |

Note: Data for individual Bacoside B components is limited; Bacoside A data is provided for a comparative context of a related major bacoside fraction.

Antioxidant Activity

Oxidative stress is a significant contributor to neurodegeneration. Bacosides have demonstrated potent antioxidant effects by scavenging free radicals and reducing lipid peroxidation, thereby protecting neuronal cells from oxidative damage.[2]

Table 3: Quantitative Data on Antioxidant Activity (DPPH Radical Scavenging Assay)

| Compound/Mixture | IC50 Value (µg/mL) | Source |

| Purified Bacoside A | 29.22 | [5] |

| Crude Bacopa monnieri Extract | 70.16 | [5] |

Key Signaling Pathways

The neuroprotective and cognitive-enhancing effects of this compound and Bacoside B are mediated through the modulation of several key intracellular signaling pathways.

Cholinergic Signaling Pathway

As previously mentioned, the inhibition of acetylcholinesterase is a primary mechanism. This leads to an increased availability of acetylcholine, which can then activate both muscarinic and nicotinic acetylcholine receptors, leading to downstream signaling cascades that are crucial for learning and memory.

CREB Signaling Pathway and Neuroprotection

The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity, long-term memory formation, and cell survival. Bacosides have been shown to modulate the CREB pathway, leading to the transcription of genes involved in neuroprotection and cognitive function, such as Brain-Derived Neurotrophic Factor (BDNF).

ERK/MAPK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) cascade, is involved in cell proliferation, differentiation, and survival. In the nervous system, it is crucial for synaptic plasticity. Evidence suggests that bacosides can activate the ERK/MAPK pathway, contributing to their neuroprotective effects.

NF-κB Signaling and Anti-inflammatory Effects

Neuroinflammation is implicated in the pathogenesis of neurodegenerative diseases. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Bacosides have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.

Experimental Protocols

Extraction and Isolation of Bacosides

This protocol describes a general method for the extraction and isolation of a bacoside-rich fraction from Bacopa monnieri.

-

Plant Material Preparation: Shade-dry the whole plant material of Bacopa monnieri at room temperature, followed by oven drying at 40°C to remove residual moisture. Grind the dried plant material into a fine powder and sieve to a uniform particle size.

-

Soxhlet Extraction:

-

Defat the powdered plant material with n-hexane.

-

Subsequently, perform sequential extraction with solvents of increasing polarity, such as acetone and methanol. The methanolic extract will contain the bacosides.

-

-

Fractionation:

-

Concentrate the methanolic extract under reduced pressure.

-

Subject the concentrated extract to column chromatography on silica gel.

-

Elute with a gradient of chloroform and methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and pool the bacoside-rich fractions.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of bacosides.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid). A common isocratic mobile phase is a mixture of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 205 nm.

-

Standard Preparation: Prepare a stock solution of a reference standard (e.g., Bacoside A3 or Bacopaside II) in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the extract in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

-

Quantification: Compare the peak areas of the bacosides in the sample chromatogram to the calibration curve of the reference standard to determine their concentration.

Acetylcholinesterase Inhibition Assay

This in vitro assay is used to determine the AChE inhibitory activity of the bacosides.

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylcholinesterase enzyme, and a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Procedure:

-

In a 96-well plate, add the buffer, DTNB, and the test compound (bacoside solution at various concentrations).

-

Add the AChE enzyme to each well and incubate.

-

Initiate the reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the absorbance at 412 nm over time using a microplate reader.

-

-

Calculation: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition by the test compound compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of the bacosides.

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Procedure:

-

In a 96-well plate, add the DPPH solution to various concentrations of the bacoside solution.

-

Incubate the plate in the dark at room temperature.

-

The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to a colorless or pale yellow compound.

-

Measure the absorbance at approximately 517 nm.

-

-

Calculation: The decrease in absorbance is proportional to the radical scavenging activity. Calculate the percentage of scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion

This compound, as a key constituent of the Bacoside B complex, plays a significant role in the neuropharmacological effects of Bacopa monnieri. The multifaceted mechanisms of action, including acetylcholinesterase inhibition, antioxidant activity, and modulation of critical signaling pathways such as CREB, ERK/MAPK, and NF-κB, underscore its potential as a therapeutic agent for cognitive disorders and neurodegenerative diseases. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the promising therapeutic applications of these natural compounds. Continued research to elucidate the specific molecular targets and synergistic interactions of the individual components of Bacoside B will be crucial for the development of novel and effective neuroprotective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]

- 3. Bacoside B | C41H68O13 | CID 121596009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ukaazpublications.com [ukaazpublications.com]

- 6. researchgate.net [researchgate.net]

Preliminary Studies on the Toxicity of Bacopaside IV: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary toxicity studies on Bacopaside IV, a triterpenoid saponin isolated from Bacopa monnieri. The information is intended for researchers, scientists, and drug development professionals, summarizing the current state of knowledge on the toxicological profile of this compound and the broader extract from which it is derived.

Executive Summary

Bacopa monnieri has been a staple in traditional Ayurvedic medicine for centuries, primarily for its cognitive-enhancing properties.[1][2][3] this compound is one of the bioactive saponins found within the plant.[4][5] Preclinical safety evaluations have largely focused on the standardized extracts of Bacopa monnieri rather than on individual isolated saponins. The available data suggests a high degree of safety for Bacopa monnieri extracts, with no significant toxicity observed even at high doses in animal models.[1][2][6] Direct, comprehensive toxicological data for isolated this compound is limited in the public domain. This guide synthesizes the available information on the toxicity of Bacopa monnieri extracts and related bacosides to infer a preliminary safety profile for this compound.

Quantitative Toxicity Data

The majority of toxicological studies have been conducted on standardized extracts of Bacopa monnieri. The data from these studies are crucial for understanding the general safety profile of its constituents, including this compound.

Table 1: Acute Oral Toxicity Data for Bacopa monnieri Extract

| Study Type | Species | Dose | Observation Period | Results | Reference |

| Acute Toxicity | Female Sprague-Dawley Rats | 5,000 mg/kg | 14 days | No mortality or significant toxic signs observed. | [1][2][6] |

| Median Lethal Dose (LD50) | Sprague-Dawley Rats | 2,400 mg/kg | Not Specified | LD50 established for "BacoMind," a standardized extract. | [7][8] |

Table 2: Chronic and Subchronic Toxicity Data for Bacopa monnieri Extract

| Study Type | Species | Dose Levels | Duration | Key Findings | Reference |

| Chronic Toxicity | Male & Female Sprague-Dawley Rats | 30, 60, 300, 1,500 mg/kg/day | 270 days | No significant changes in behavior, health, hematological, or biochemical parameters. No toxicity observed. | [1][6][9] |

| Subchronic Toxicity | Sprague-Dawley Rats | 85, 210, 500 mg/kg/day | 90 days | No evidence of toxicity. NOAEL established at 500 mg/kg body weight. | [7][8] |

Note on this compound-Specific Data: A predictive, in silico study using the ProTox-II webserver estimated the oral LD50 for several phytochemicals from B. monnieri. While this compound was not specifically listed, related compounds were. For instance, Bacopaside N2 was predicted to be in toxicity class III ("toxic if swallowed") with an LD50 of 55 mg/kg, whereas Bacopaside B was predicted to be in class V ("may be harmful if swallowed") with an LD50 of 5000 mg/kg.[10] These are computational predictions and require experimental validation.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of toxicological studies. The following sections describe the protocols used in key preclinical safety assessments of Bacopa monnieri extract.

This protocol is based on studies evaluating the effects of a single high dose of Bacopa monnieri extract.[2][6]

-

Test System: Female Sprague-Dawley rats, typically 4-5 weeks old.

-